Ethyl trifluoromethanesulfonate

Catalog No.
S703393
CAS No.
425-75-2
M.F
C3H5F3O3S
M. Wt
178.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trifluoromethanesulfonate

CAS Number

425-75-2

Product Name

Ethyl trifluoromethanesulfonate

IUPAC Name

ethyl trifluoromethanesulfonate

Molecular Formula

C3H5F3O3S

Molecular Weight

178.13 g/mol

InChI

InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3

InChI Key

UVECLJDRPFNRRQ-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C(F)(F)F

Canonical SMILES

CCOS(=O)(=O)C(F)(F)F

The exact mass of the compound Ethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl trifluoromethanesulfonate (CAS 425-75-2), commonly known as ethyl triflate, is a highly reactive electrophilic ethylating agent characterized by the exceptional leaving group ability of the trifluoromethanesulfonate anion. As a moisture-sensitive liquid with a boiling point of approximately 115 °C, it is utilized extensively in advanced chemical synthesis where standard alkylation fails [1]. In procurement contexts, ethyl triflate is prioritized over standard alkyl halides or sulfates due to its ability to drive quantitative ethylation under mild conditions, and its utility as a direct, halogen-free precursor for high-purity ionic liquids and electrochemical materials [2].

Generic substitution of ethyl triflate with common ethylating agents like ethyl iodide, ethyl bromide, or diethyl sulfate frequently fails in high-performance applications due to kinetic and purity limitations. Ethyl tosylate and diethyl sulfate exhibit reaction rates that are orders of magnitude slower, necessitating elevated temperatures that can degrade thermally sensitive pharmaceutical intermediates [1]. Furthermore, utilizing ethyl halides generates halide byproducts (e.g., iodide or bromide) that are highly detrimental in electrochemical applications, requiring costly and inefficient anion-exchange purification steps when synthesizing battery-grade electrolytes or ionic liquids [2]. Consequently, ethyl triflate is required when rapid, low-temperature, and strictly halogen-free ethylation is critical to the manufacturing workflow.

Accelerated Acetolysis Kinetics vs. Ethyl Tosylate

Kinetic studies demonstrate that the stability of the triflate leaving group translates to dramatically enhanced reaction rates. Specifically, the acetolysis of ethyl trifluoromethanesulfonate proceeds 30,000 times faster than that of ethyl tosylate at 25 °C [1].

Evidence DimensionSolvolysis (Acetolysis) Rate
Target Compound DataEthyl triflate (Baseline rate multiplier: 30,000x)
Comparator Or BaselineEthyl tosylate (Baseline rate multiplier: 1x)
Quantified Difference30,000-fold increase in reaction rate at 25 °C.
ConditionsAcetolysis reaction at 25 °C.

Enables extremely rapid ethylation at ambient temperatures, minimizing the risk of thermal degradation for sensitive molecular targets and reducing process cycle times.

Halogen-Free Yield in Ionic Liquid Synthesis

In the synthesis of high-purity ionic liquids, direct alkylation of organic bases with ethyl triflate achieves quantitative yields of triflate ionic liquids without the introduction of halide impurities [1]. In contrast, using ethyl halides requires a secondary anion-exchange step that often leaves residual halogens, which compromise electrochemical stability.

Evidence DimensionHalide Impurity Profile and Process Steps
Target Compound DataQuantitative yield, 0 halide byproducts
Comparator Or BaselineEthyl iodide/bromide (Requires secondary anion exchange, leaves residual halides)
Quantified DifferenceEliminates 1 entire purification step (anion exchange) and avoids halide contamination.
ConditionsSolvent-free direct alkylation of organic bases at controlled temperatures.

Streamlines the procurement and manufacturing of battery-grade ionic liquids by eliminating costly purification steps and preventing halide-induced corrosion.

Alkylating Power vs. Sulfates and Halides

Triflate esters, including ethyl triflate, are recognized as highly potent alkylating agents. Comparative reactivity profiles indicate that triflates undergo alkylation reactions more than 100 times faster than standard reagents such as methyl/ethyl iodide and dialkyl sulfates [1]. This extreme reactivity allows for the ethylation of highly hindered or weakly nucleophilic substrates.

Evidence DimensionRelative Alkylation Rate
Target Compound DataTriflate esters (Ethyl/Methyl triflate)
Comparator Or BaselineAlkyl iodides and dialkyl sulfates
Quantified Difference>100 times faster alkylation rate.
ConditionsGeneral nucleophilic substitution reactions.

Justifies selection for late-stage functionalization of complex APIs where standard ethylating agents fail to achieve meaningful conversion.

Enabling High-Voltage Battery Electrolyte Stability

Ethyl trifluoromethanesulfonate serves as a critical structural precursor for designing advanced sulfonate-based electrolyte solvents. In high-voltage lithium-ion battery testing, electrolytes incorporating these synthesized fluorinated sulfonates enabled 4.55 V-charged graphite||LiCoO2 cells to maintain 89% capacity retention over 5329 cycles, delivering a 33% increase in energy density compared to conventional carbonate electrolytes charged to 4.3 V [1].

Evidence DimensionHigh-Voltage Cycling Capacity Retention
Target Compound Data89% retention at 4.55 V over 5329 cycles
Comparator Or BaselineConventional carbonate electrolytes (limited to 4.3 V stability)
Quantified Difference33% increase in energy density and stable cycling at 0.25 V higher potential.
Conditions1.9 M LiFSI electrolyte in graphite||LiCoO2 pouch cells.

Demonstrates the compound's value as an indispensable precursor for next-generation energy storage materials requiring extreme oxidative stability.

Halogen-Free Ionic Liquid Manufacturing

Ethyl triflate is a highly efficient reagent for the direct synthesis of ethyl-substituted imidazolium, pyrrolidinium, or ammonium triflate ionic liquids. Because it avoids the halide intermediates associated with ethyl iodide, it directly yields electrochemical-grade ionic liquids suitable for lubricants, heat transfer fluids, and supercapacitors [1].

Late-Stage Pharmaceutical Ethylation

For complex active pharmaceutical ingredients (APIs) that are sterically hindered or thermally sensitive, ethyl triflate provides the necessary electrophilic power to drive N-alkylation or O-alkylation to completion at ambient temperatures. This avoids the harsh heating required by ethyl tosylate or diethyl sulfate, preserving molecular integrity [2].

Advanced High-Voltage Battery Electrolytes

Ethyl triflate is utilized as a foundational building block to synthesize fluorinated sulfonate solvents. These solvents form robust, highly conductive cathode electrolyte interphases (CEI), enabling lithium-ion batteries to operate safely at elevated voltages (e.g., 4.55 V) with exceptional long-term capacity retention [3].

XLogP3

1.2

Boiling Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (38.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (38.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (35.21%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

425-75-2

Wikipedia

Ethyl trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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